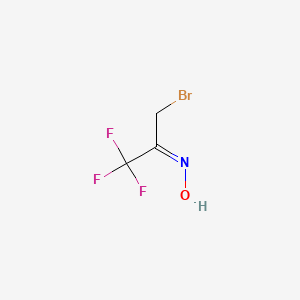
(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-1,1,1-trifluoroacetone oxime is an organic compound with the molecular formula C3H3BrF3NO. It is known for its unique chemical structure, which includes a bromine atom, three fluorine atoms, and an oxime group. This compound is used in various scientific research applications due to its reactivity and stability under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Bromo-1,1,1-trifluoroacetone oxime can be synthesized through the reaction of 3-bromo-1,1,1-trifluoroacetone with hydroxylamine. The reaction typically occurs in an aqueous medium and requires a basic catalyst to facilitate the formation of the oxime group .
Industrial Production Methods
While specific industrial production methods for 3-Bromo-1,1,1-trifluoroacetone oxime are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory methods. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1,1,1-trifluoroacetone oxime undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The oxime group can be oxidized to form nitrile oxides or reduced to amines.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitrile oxides.
Reduction: Amines.
Scientific Research Applications
3-Bromo-1,1,1-trifluoroacetone oxime is utilized in several scientific research fields:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-1,1,1-trifluoroacetone oxime involves its interaction with molecular targets through its reactive functional groups. The oxime group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The bromine and trifluoromethyl groups enhance the compound’s reactivity and stability, making it a valuable tool in chemical biology .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoroacetone: Similar structure but lacks the oxime group.
1,1,1-Trifluoroacetone: Lacks both the bromine and oxime groups.
3-Chloro-1,1,1-trifluoroacetone: Chlorine atom instead of bromine.
Uniqueness
3-Bromo-1,1,1-trifluoroacetone oxime is unique due to the presence of both the bromine atom and the oxime group, which confer distinct reactivity and stability properties. This makes it particularly useful in applications requiring specific chemical modifications or interactions .
Properties
Molecular Formula |
C3H3BrF3NO |
|---|---|
Molecular Weight |
205.96 g/mol |
IUPAC Name |
(NE)-N-(3-bromo-1,1,1-trifluoropropan-2-ylidene)hydroxylamine |
InChI |
InChI=1S/C3H3BrF3NO/c4-1-2(8-9)3(5,6)7/h9H,1H2/b8-2- |
InChI Key |
GTAMTJKIIPLJSN-WAPJZHGLSA-N |
Isomeric SMILES |
C(/C(=N/O)/C(F)(F)F)Br |
Canonical SMILES |
C(C(=NO)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















